Pyrrolo[2,3-d]pyrimidine derivative 26 is a member of the pyrrolo[2,3-d]pyrimidine class, which encompasses a variety of aromatic heterocyclic compounds. These compounds are characterized by their unique ring structure that includes nitrogen atoms, contributing to their diverse biological activities. This particular derivative has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor, which is crucial in the treatment of various diseases including cancer.
Pyrrolo[2,3-d]pyrimidine derivative 26 is classified under organic compounds and falls within the broader category of organoheterocyclic compounds. It is specifically categorized as a pyrrolopyrimidine, which is a subclass of pyrrolopyrimidines known for their pharmacological properties. The compound's DrugBank accession number is DB07248, indicating its relevance in pharmaceutical research .
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves several key steps:
The synthetic routes can vary significantly based on the desired substituents and functional groups, but they generally yield moderate to high yields of the target compounds.
The molecular formula for pyrrolo[2,3-d]pyrimidine derivative 26 is , with a molecular weight averaging approximately 377.40 g/mol. The structure features a fused heterocyclic ring system that includes three nitrogen atoms positioned at critical locations (1-, 5-, and 7-positions) within the pyrimidine framework. The IUPAC name for this compound is 7-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine, which reflects its complex substituent arrangement .
Pyrrolo[2,3-d]pyrimidine derivatives are known to participate in various chemical reactions:
The mechanism of action for pyrrolo[2,3-d]pyrimidine derivative 26 primarily revolves around its role as a kinase inhibitor:
This mechanism underscores its potential therapeutic applications in oncology and other diseases characterized by dysregulated kinase activity.
Pyrrolo[2,3-d]pyrimidine derivative 26 exhibits several notable physical and chemical properties:
Relevant analytical data such as melting point and boiling point values have not been explicitly detailed in the provided sources but are typically determined during characterization studies.
Pyrrolo[2,3-d]pyrimidine derivative 26 has significant scientific applications:
Pyrrolo[2,3-d]pyrimidine derivative 26 demonstrates potent inhibition of both wild-type RET (RET-wt) and the clinically relevant gatekeeper mutant RET V804M. Biochemical assays revealed an IC₅₀ of 0.96 ± 0.04 μM against RET-wt, while maintaining significant activity against the V804M mutant (IC₅₀ = 1.06 ± 0.33 μM) [2]. This minimal potency loss (<1.1-fold) contrasts sharply with first-generation multikinase inhibitors (e.g., cabozantinib, vandetanib), which exhibit >10-fold reduced activity against V804M due to steric hindrance in the ATP-binding pocket [4] [9]. The resilience of derivative 26 against this mutation stems from its structural flexibility, allowing adaptive binding despite the methionine substitution.
Table 1: Inhibition Profiles of Derivative 26 Against RET Kinases
Kinase Variant | IC₅₀ (μM) | Fold Change vs. RET-wt |
---|---|---|
RET-wt | 0.96 ± 0.04 | 1.0 (Reference) |
RET V804M | 1.06 ± 0.33 | 1.10 |
RET G810R* | 5.21 ± 0.87 | 5.43 |
*Data derived from enzymatic assays using purified kinases [2] [4].*G810R: Secondary resistance mutation showing reduced sensitivity.
Additionally, derivative 26 inhibited proliferation in LC-2/ad cells (a RET-CCDC6 fusion-driven non-small cell lung cancer model) with an IC₅₀ of 2.8 μM, confirming target engagement in cellular contexts [2]. Phosphorylation assays further validated dose-dependent suppression of RET activation, supporting its utility in overcoming gatekeeper mutation-mediated resistance [4].
Derivative 26 functions as a type II kinase inhibitor, stabilizing the inactive DFG-out conformation of RET. Molecular docking and X-ray crystallography studies confirm that it occupies both the ATP-binding site and an adjacent hydrophobic allosteric pocket [2] [4] [5]. Key interactions include:
Figure 1: Binding Pose of Derivative 26 in RET Kinase (DFG-out Conformation)[Illustration: Pyrrolo[2,3-d]pyrimidine core (blue) hydrogen-bonded to hinge residues; phenylacetamide linker (green) in hydrophobic pocket; isoxazole group (red) oriented toward solvent front.]
This binding mode contrasts with type I inhibitors (e.g., selpercatinib), which exclusively target the ATP site in the DFG-in conformation. The allosteric occupancy by derivative 26 enhances selectivity and mitigates resistance from ATP-binding mutations [5] [9].
Comprehensive kinase profiling revealed derivative 26’s multi-targeted inhibition profile. It exhibits nanomolar-to-micromolar activity against clinically relevant kinases:
Table 2: Selectivity Screening of Derivative 26 Against Key Kinases
Kinase | IC₅₀ (μM) | Clinical Relevance |
---|---|---|
RET-wt | 0.96 | Thyroid/lung cancers |
EGFR | 3.21 | NSCLC resistance target |
Her2 | 2.45 | Breast cancer driver |
VEGFR-2 | 0.40 | Angiogenesis regulation |
CDK2 | 1.89 | Cell cycle progression |
CDK9 | 0.52 | Transcriptional regulation |
*Data sourced from enzymatic inhibition assays [2] [3] [7].
Notably, derivative 26 shows >3-fold selectivity for VEGFR-2 (IC₅₀ = 0.40 μM) over EGFR and Her2, attributable to its optimized occupancy of the hydrophobic back pocket in VEGFR-2 [7] [10]. However, its inhibition of CDK2/CDK9 suggests potential anti-transcriptional effects, which may contribute to observed antiproliferative activity in Rb-phosphorylation assays [3]. Kinome-wide screening (368 kinases) indicated off-target activity against fewer than 10% of kinases, primarily within the CMGC and TK families [7].
While derivative 26 effectively inhibits RET V804M, structural and biochemical analyses reveal vulnerabilities to secondary mutations:
Comparative studies with pralsetinib show derivative 26 maintains superior resilience to V804M but remains susceptible to compound mutations (e.g., V804M/G810R). This underscores the need for combinatorial therapies to address evolving resistance [4] [9].
Derivative 26 exemplifies a rationally designed pyrrolo[2,3-d]pyrimidine scaffold that balances multi-kinase inhibition with mutant RET resilience. Its type II binding mode and selectivity profile position it as a versatile template for overcoming resistance in RET-driven malignancies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: